Methyl 2-phenylthioamidoacetate
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Overview
Description
Methyl 2-phenylthioamidoacetate is an organic compound with the molecular formula C10H11NO2SThe compound’s structure allows for interaction with biological systems, which can be exploited for therapeutic and other practical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-phenylthioamidoacetate can be synthesized through various methods. One common method involves the reaction of methyl 2-bromoacetate with thiourea in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures .
Another method involves the use of triphenylphosphine in a solvent-free environment at 180°C for 0.25 hours under microwave irradiation. This method is known for its chemoselectivity and efficiency .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reactions are typically carried out in reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-phenylthioamidoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylthio group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its interactions with biological systems, which can be exploited for therapeutic purposes.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism by which methyl 2-phenylthioamidoacetate exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-aminoacetate
- Methyl 2-thioamidoacetate
- Phenylthioacetic acid
Uniqueness
Methyl 2-phenylthioamidoacetate is unique due to its specific structural features, which allow it to interact with biological systems in a distinct manner. Its phenylthio group provides additional stability and reactivity compared to similar compounds, making it a valuable compound in various applications .
Properties
IUPAC Name |
methyl 2-(benzenecarbonothioylamino)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-13-9(12)7-11-10(14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDQIMNAVHVAHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=S)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573418 |
Source
|
Record name | Methyl N-(benzenecarbothioyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35960-95-3 |
Source
|
Record name | Methyl N-(benzenecarbothioyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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